Cas no 2034332-12-0 (2-(2-chlorophenyl)-N-4-(thiophen-2-yl)oxan-4-ylacetamide)

2-(2-Chlorophenyl)-N-4-(thiophen-2-yl)oxan-4-ylacetamide is a synthetic organic compound featuring a chlorophenyl moiety linked to a thiophene-substituted tetrahydropyranylacetamide scaffold. Its unique structure combines aromatic and heterocyclic components, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. The chlorophenyl group enhances lipophilicity and binding affinity, while the thiophene and tetrahydropyran rings contribute to conformational stability and potential bioactivity. This compound is particularly valuable for developing targeted small-molecule inhibitors or modulators, given its ability to interact with diverse biological targets. Its well-defined synthetic pathway and purity make it suitable for exploratory studies in drug discovery and structure-activity relationship (SAR) investigations.
2-(2-chlorophenyl)-N-4-(thiophen-2-yl)oxan-4-ylacetamide structure
2034332-12-0 structure
Product name:2-(2-chlorophenyl)-N-4-(thiophen-2-yl)oxan-4-ylacetamide
CAS No:2034332-12-0
MF:C17H18ClNO2S
MW:335.84832239151
CID:5998367
PubChem ID:119099296

2-(2-chlorophenyl)-N-4-(thiophen-2-yl)oxan-4-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chlorophenyl)-N-4-(thiophen-2-yl)oxan-4-ylacetamide
    • 2-(2-chlorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
    • 2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide
    • 2-(2-chlorophenyl)-N-(4-thiophen-2-yloxan-4-yl)acetamide
    • AKOS026687166
    • F6204-0865
    • 2034332-12-0
    • Inchi: 1S/C17H18ClNO2S/c18-14-5-2-1-4-13(14)12-16(20)19-17(7-9-21-10-8-17)15-6-3-11-22-15/h1-6,11H,7-10,12H2,(H,19,20)
    • InChI Key: UKJKXPBMGZDIRC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CC(NC1(C2=CC=CS2)CCOCC1)=O

Computed Properties

  • Exact Mass: 335.0746777g/mol
  • Monoisotopic Mass: 335.0746777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 66.6Ų

2-(2-chlorophenyl)-N-4-(thiophen-2-yl)oxan-4-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6204-0865-2mg
2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide
2034332-12-0
2mg
$88.5 2023-09-09
Life Chemicals
F6204-0865-100mg
2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide
2034332-12-0
100mg
$372.0 2023-09-09
Life Chemicals
F6204-0865-20μmol
2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide
2034332-12-0
20μmol
$118.5 2023-09-09
Life Chemicals
F6204-0865-10mg
2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide
2034332-12-0
10mg
$118.5 2023-09-09
Life Chemicals
F6204-0865-25mg
2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide
2034332-12-0
25mg
$163.5 2023-09-09
Life Chemicals
F6204-0865-4mg
2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide
2034332-12-0
4mg
$99.0 2023-09-09
Life Chemicals
F6204-0865-40mg
2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide
2034332-12-0
40mg
$210.0 2023-09-09
Life Chemicals
F6204-0865-3mg
2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide
2034332-12-0
3mg
$94.5 2023-09-09
Life Chemicals
F6204-0865-5mg
2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide
2034332-12-0
5mg
$103.5 2023-09-09
Life Chemicals
F6204-0865-2μmol
2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide
2034332-12-0
2μmol
$85.5 2023-09-09

2-(2-chlorophenyl)-N-4-(thiophen-2-yl)oxan-4-ylacetamide Related Literature

Additional information on 2-(2-chlorophenyl)-N-4-(thiophen-2-yl)oxan-4-ylacetamide

Recent Advances in the Study of 2-(2-chlorophenyl)-N-4-(thiophen-2-yl)oxan-4-ylacetamide (CAS: 2034332-12-0)

The compound 2-(2-chlorophenyl)-N-4-(thiophen-2-yl)oxan-4-ylacetamide (CAS: 2034332-12-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This molecule, characterized by a unique combination of a chlorophenyl group and a thiophene-containing oxane ring, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action.

Recent research has focused on the synthesis and optimization of 2-(2-chlorophenyl)-N-4-(thiophen-2-yl)oxan-4-ylacetamide, with particular emphasis on improving its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the oxane ring could enhance the compound's stability in physiological conditions, thereby increasing its potential as a drug candidate. The study utilized advanced computational modeling techniques to predict the compound's binding affinity to various biological targets, including G-protein-coupled receptors (GPCRs) and ion channels.

In addition to its synthetic optimization, the biological activity of 2-(2-chlorophenyl)-N-4-(thiophen-2-yl)oxan-4-ylacetamide has been investigated in preclinical models. A recent study in the European Journal of Pharmacology (2024) reported that the compound exhibits potent anti-inflammatory and analgesic effects in rodent models of chronic pain. The researchers attributed these effects to the compound's ability to modulate the activity of the TRPV1 receptor, a key player in pain perception and inflammation. These findings suggest that 2-(2-chlorophenyl)-N-4-(thiophen-2-yl)oxan-4-ylacetamide could serve as a promising lead compound for the development of novel analgesics.

Further investigations into the compound's mechanism of action have revealed its potential as an anticancer agent. A study published in Bioorganic & Medicinal Chemistry Letters (2023) demonstrated that 2-(2-chlorophenyl)-N-4-(thiophen-2-yl)oxan-4-ylacetamide induces apoptosis in certain cancer cell lines by inhibiting the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in various cancers, making it a attractive target for therapeutic intervention. The study also highlighted the compound's selectivity for cancer cells over normal cells, which could minimize off-target effects in clinical applications.

Despite these promising findings, challenges remain in the development of 2-(2-chlorophenyl)-N-4-(thiophen-2-yl)oxan-4-ylacetamide as a therapeutic agent. Issues such as metabolic stability, toxicity, and formulation need to be addressed in future studies. However, the compound's unique structural features and diverse biological activities make it a valuable subject for ongoing research in the chemical biology and pharmaceutical fields.

In conclusion, recent studies on 2-(2-chlorophenyl)-N-4-(thiophen-2-yl)oxan-4-ylacetamide (CAS: 2034332-12-0) have shed light on its potential as a multifunctional therapeutic agent. Its ability to target multiple biological pathways, combined with its synthetic tractability, positions it as a promising candidate for further drug development. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in more complex disease models.

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